

evolution of the Entner-Doudoroff pathway

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An In-depth Technical Guide on the Evolution of the Entner-Doudoroff Pathway

Introduction

The Entner-Doudoroff (ED) pathway is a series of enzymatic reactions that catabolize glucose to pyruvate. First discovered in the bacterium *Pseudomonas saccharophila* in 1952, it was initially considered a metabolic curiosity, an alternative to the more ubiquitous Embden-Meyerhof-Parnas (EMP) pathway (glycolysis).^[1] However, extensive research has revealed that the ED pathway is a central metabolic route in a vast array of microorganisms, particularly Gram-negative bacteria, and is widespread throughout Archaea.^{[1][2]} Evidence now suggests that the ED pathway may be more ancient than the EMP pathway, representing a primitive solution for glucose metabolism.^{[1][3][4][5]} Its distribution has also been found to extend to some eukaryotes, including cyanobacteria, ferns, algae, mosses, and plants.^{[1][6]}

This guide provides a comprehensive overview of the evolution, diversity, and molecular underpinnings of the Entner-Doudoroff pathway. It is intended for researchers, scientists, and drug development professionals interested in microbial metabolism, evolutionary biology, and the identification of novel antimicrobial targets.

The Core (Canonical) Entner-Doudoroff Pathway

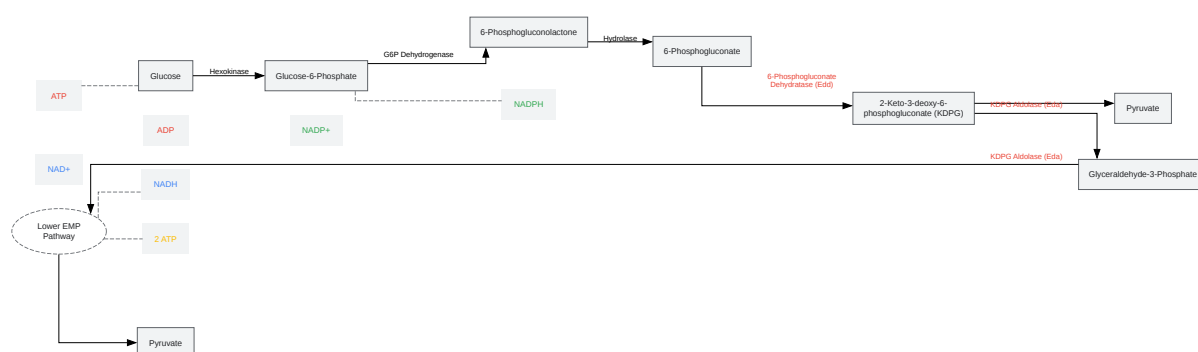
The classical ED pathway is distinguished by two unique enzymes: 6-phosphogluconate dehydratase (Edd) and **2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (Eda)**.^{[1][2][3][7]} The pathway begins with the phosphorylation of glucose and proceeds through a series of steps to yield pyruvate and glyceraldehyde-3-phosphate (G3P). The G3P molecule is then

further metabolized via the lower part of the EMP pathway to generate a second molecule of pyruvate.^{[1][8]}

The key steps are as follows:

- **Phosphorylation:** Glucose is phosphorylated by hexokinase to form glucose-6-phosphate (G6P), consuming one molecule of ATP.^{[1][9]}
- **Oxidation:** Glucose-6-phosphate dehydrogenase oxidizes G6P to 6-phosphogluconolactone, reducing NADP⁺ to NADPH.^{[9][10]}
- **Hydrolysis:** The lactone ring of 6-phosphogluconolactone is opened by a hydrolase to form 6-phosphogluconate.^{[9][10]}
- **Dehydration:** The first signature enzyme, 6-phosphogluconate dehydratase (Edd), catalyzes the dehydration of 6-phosphogluconate to form **2-keto-3-deoxy-6-phosphogluconate** (KDPG).^{[3][7][9]}
- **Aldol Cleavage:** The second signature enzyme, KDPG aldolase (Eda), cleaves KDPG into one molecule of pyruvate and one molecule of glyceraldehyde-3-phosphate (G3P).^{[1][3][7][8]}
- **Lower Glycolysis:** The G3P molecule enters the lower half of the EMP pathway, ultimately yielding a second molecule of pyruvate, two ATP, and one NADH.

For each molecule of glucose catabolized, the net yield of the ED pathway is 1 ATP, 1 NADH, and 1 NADPH.^{[1][7][11]} This is in contrast to the EMP pathway, which yields a net of 2 ATP and 2 NADH.^[1]



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Canonical Entner-Doudoroff Pathway.

Evolutionary Origins and Distribution

The wide distribution of the ED pathway, particularly its prevalence in deeply rooted archaeal lineages, suggests it is an ancient metabolic route.^{[4][12]} Some researchers argue that the ED pathway may have evolved before the EMP pathway, as it requires fewer enzymes to convert glucose to pyruvate and is energetically less efficient, a characteristic that might be expected of an early pathway.^{[1][4][5]} The theory of a gluconeogenic origin for glycolysis suggests that pathways for sugar breakdown evolved from pre-existing gluconeogenic routes, which were universal among prokaryotes for biosynthesis.^{[13][14]}

The ED pathway is the primary route for glucose metabolism in many aerobic bacteria, such as *Pseudomonas*, due to the higher yield of NADPH, which is crucial for biosynthetic reactions and combating oxidative stress.^{[10][11]} It is also found in facultative anaerobes like *E. coli*, where it is induced for growth on sugar acids like gluconate, and in some obligate anaerobes like *Zymomonas mobilis*.^{[8][12]} Its discovery in a wide range of cyanobacteria and photosynthetic eukaryotes like barley (*Hordeum vulgare*) indicates that the pathway's role in biology is more significant than previously understood.^{[1][6]}

Data Presentation: Distribution of ED Pathway Genes

The presence of the canonical ED pathway is typically inferred from the presence of the genes encoding its two key enzymes, *edd* (6-phosphogluconate dehydratase) and *eda* (KDPG aldolase).

Phylum/Domain	Representative Organism	edd Gene	eda Gene	Pathway Variation
BACTERIA				
Proteobacteria	Escherichia coli	Present	Present	Classical
Pseudomonas aeruginosa	Present	Present	Classical	
Zymomonas mobilis	Present	Present	Classical	
Firmicutes	Enterococcus faecalis	Present	Present	Classical
Cyanobacteria	Synechocystis sp. PCC 6803	Present	Present	Classical
ARCHAEA				
Euryarchaeota	Haloferax volcanii	Absent	Present	Semi-phosphorylative
Picrophilus torridus	Absent	Present	Non-phosphorylative	
Crenarchaeota	Sulfolobus solfataricus	Absent	Present	Branched (spED + npED)

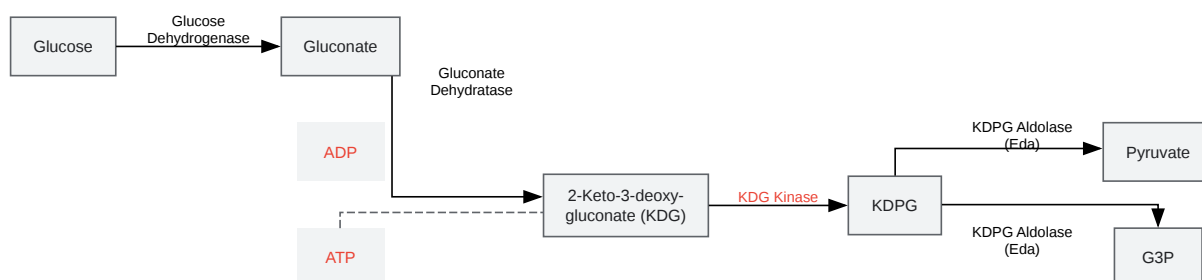
Source: Compiled from various genomic and phylogenetic studies.[\[2\]](#)[\[15\]](#)[\[16\]](#)

Variations of the Entner-Doudoroff Pathway in Archaea

Archaea, known for their ability to thrive in extreme environments, have evolved several modifications of the ED pathway. These variants primarily differ in their initial phosphorylation steps.[\[1\]](#)[\[17\]](#)

Semi-phosphorylative (spED) Pathway

Found in halophilic (salt-loving) Euryarchaeota like *Haloferax volcanii*, the semi-phosphorylative pathway begins with the oxidation of glucose to gluconate, followed by dehydration to 2-keto-3-deoxygluconate (KDG).^{[1][15]} Phosphorylation occurs at this later stage, where KDG is converted to KDPG by a KDG kinase. The KDPG is then cleaved by KDPG aldolase, and the pathway proceeds as in the canonical version.^[1]



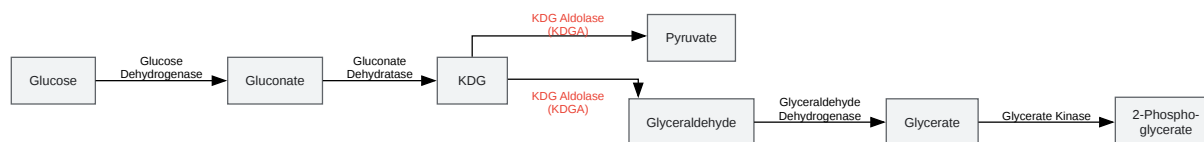
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Semi-phosphorylative ED Pathway (spED).

Non-phosphorylative (npED) Pathway

The non-phosphorylative pathway, identified in thermoacidophilic archaea such as *Picrophilus torridus*, bypasses phosphorylation in the upper part of the pathway entirely.^{[1][18][19][20]}

Glucose is converted to KDG as in the spED pathway. However, KDG is then directly cleaved by a KDG-specific aldolase (KDGA) into pyruvate and glyceraldehyde. The glyceraldehyde is subsequently oxidized to glycerate, which is then phosphorylated to enter the lower glycolytic sequence, eventually forming the second pyruvate molecule. This pathway produces no net ATP.^{[1][18][19]}



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Non-phosphorylative ED Pathway (npED).

Branched ED Pathway

Some Crenarchaeota, like *Sulfolobus solfataricus*, utilize a "branched" pathway that combines features of both the spED and npED routes.^{[15][19][21]} In this modification, KDG acts as a branch point. It can be either phosphorylated to KDPG (the spED branch) or directly cleaved to pyruvate and glyceraldehyde (the npED branch). This metabolic flexibility may allow the organism to modulate its energy and cofactor balance in response to different environmental conditions.^{[19][21]}

Branched ED Pathway in *Sulfolobus*.

Experimental Protocols for Studying the ED Pathway

Investigating the activity and evolution of the ED pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are protocols for key experiments.

Protocol: Coupled Enzyme Assay for 6-phosphogluconate dehydratase (Edd)

- Principle: This assay measures the activity of Edd by coupling the reaction to KDPG aldolase (Eda) and lactate dehydrogenase (LDH). Edd converts 6-phosphogluconate to KDPG. Eda then cleaves KDPG to pyruvate and G3P. The resulting pyruvate is reduced to lactate by LDH, a reaction that oxidizes NADH to NAD⁺. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to Edd activity.^[2]

- Reagents:
 - 100 mM Tris-HCl buffer, pH 7.5
 - 5 mM MgCl₂
 - 0.3 mM NADH
 - 20 mM 6-phosphogluconate (substrate)
 - 10 units/mL Lactate Dehydrogenase (LDH)
 - 10 units/mL KDPG Aldolase (Eda) (in excess)
 - Cell-free extract or purified Edd enzyme
- Procedure:
 - Prepare a reaction mixture in a 1 mL cuvette containing Tris-HCl buffer, MgCl₂, NADH, LDH, and Eda.
 - Add the cell-free extract or purified Edd enzyme to the mixture and incubate for 5 minutes at 30°C to establish a baseline.
 - Initiate the reaction by adding the substrate, 6-phosphogluconate.
 - Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
 - Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol: Coupled Enzyme Assay for KDPG Aldolase (Eda)

- Principle: This assay is similar to the one for Edd but measures the activity of Eda directly. The cleavage of KDPG to pyruvate is coupled to the LDH reaction. The oxidation of NADH is monitored at 340 nm.[\[22\]](#)

- Reagents:
 - 100 mM Tris-HCl buffer, pH 8.0
 - 0.2 mM NADH
 - 5 mM **2-keto-3-deoxy-6-phosphogluconate** (KDPG) (substrate)
 - 10 units/mL Lactate Dehydrogenase (LDH)
 - Cell-free extract or purified Eda enzyme
- Procedure:
 - Combine the Tris-HCl buffer, NADH, and LDH in a 1 mL cuvette.
 - Add the cell-free extract or purified Eda enzyme and incubate for 5 minutes at 30°C.
 - Start the reaction by adding the KDPG substrate.
 - Monitor the decrease in absorbance at 340 nm.
 - Calculate the activity as described for the Edd assay.

Protocol: Detection of KDPG by Mass Spectrometry

- Principle: To confirm the in vivo operation of the ED pathway, the presence of its unique intermediate, KDPG, can be detected in cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
- Methodology:
 - Metabolite Extraction: Grow cells under desired conditions and rapidly quench metabolism by adding cold methanol (-40°C). Lyse the cells and extract metabolites using a chloroform/methanol/water mixture.
 - LC Separation: Separate the polar metabolites in the aqueous phase using a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column.

- MS Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.
- Identification: Identify KDPG based on its accurate mass-to-charge ratio (m/z) and its characteristic fragmentation pattern (MS/MS) compared to an authentic chemical standard.

Workflow for ED Pathway Investigation.

Conclusion

The Entner-Doudoroff pathway, once considered a minor metabolic route, is now recognized as a fundamental and evolutionarily ancient component of carbon metabolism. Its widespread distribution across Bacteria and Archaea, coupled with its diverse functional modifications, highlights its remarkable adaptability. The existence of canonical, semi-phosphorylative, non-phosphorylative, and branched versions of the pathway underscores the evolutionary pressures that have shaped microbial metabolism in response to diverse environmental niches.

For drug development professionals, the unique enzymes of the ED pathway, such as Edd and Eda, represent potential targets for novel antimicrobial agents, particularly against pathogens like *Pseudomonas aeruginosa* that rely heavily on this route for their carbon metabolism. A thorough understanding of the evolution and regulation of this pathway is therefore crucial for both fundamental biological research and the development of innovative biotechnological and therapeutic strategies.

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